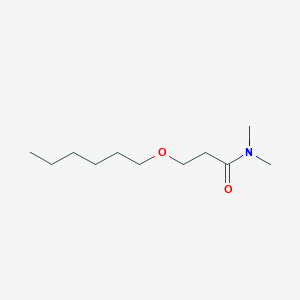
Propanamide, 3-(hexyloxy)-N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, 3-(hexyloxy)-N,N-dimethyl- is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a propanamide backbone with a hexyloxy group and two N,N-dimethyl groups attached to the nitrogen atom. It is a derivative of propanamide, which is the amide of propanoic acid.
Méthodes De Préparation
The synthesis of Propanamide, 3-(hexyloxy)-N,N-dimethyl- can be achieved through various synthetic routes. One common method involves the reaction of propanoic acid with hexanol in the presence of a dehydrating agent to form the hexyloxy group. This intermediate is then reacted with dimethylamine to introduce the N,N-dimethyl groups. The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and recrystallization ensures the final product meets the required specifications.
Analyse Des Réactions Chimiques
Propanamide, 3-(hexyloxy)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the hexyloxy group, where nucleophiles such as halides can replace the hexyloxy group to form different derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Propanamide, 3-(hexyloxy)-N,N-dimethyl- has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions due to its amide functionality.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development and as a model compound for studying amide-based drug interactions.
Industry: It is utilized in the production of specialty chemicals and as a component in formulations for coatings and adhesives.
Mécanisme D'action
The mechanism of action of Propanamide, 3-(hexyloxy)-N,N-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The amide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The hexyloxy group provides hydrophobic interactions, enhancing the compound’s binding affinity to specific targets. The N,N-dimethyl groups contribute to the compound’s overall stability and solubility in various solvents.
Comparaison Avec Des Composés Similaires
Propanamide, 3-(hexyloxy)-N,N-dimethyl- can be compared with other similar compounds such as:
Propanamide: The parent compound without the hexyloxy and N,N-dimethyl groups.
N,N-Dimethylpropanamide: A derivative with only the N,N-dimethyl groups attached.
Hexyloxypropanamide: A derivative with only the hexyloxy group attached.
The uniqueness of Propanamide, 3-(hexyloxy)-N,N-dimethyl- lies in the combination of the hexyloxy and N,N-dimethyl groups, which provide distinct chemical and physical properties compared to its analogs. This combination enhances its solubility, stability, and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
845544-40-3 |
|---|---|
Formule moléculaire |
C11H23NO2 |
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
3-hexoxy-N,N-dimethylpropanamide |
InChI |
InChI=1S/C11H23NO2/c1-4-5-6-7-9-14-10-8-11(13)12(2)3/h4-10H2,1-3H3 |
Clé InChI |
JSDRBSSKALZMGH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOCCC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


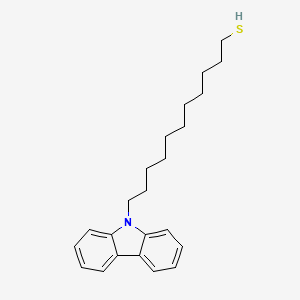
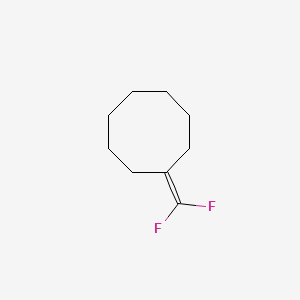
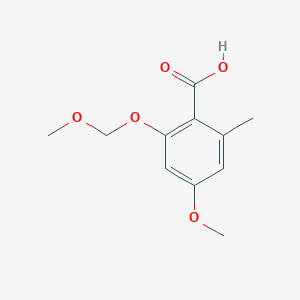

![Ethyl [2-(9H-beta-carbolin-1-yl)phenyl]carbamate](/img/structure/B14201936.png)
![1,1'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14201940.png)
![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N,N-dimethyl-](/img/structure/B14201965.png)
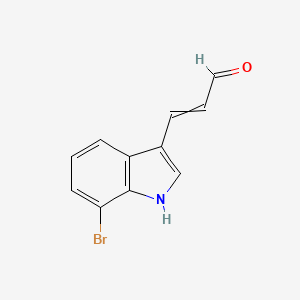
![L-Alanyl-N-[(2-nitrophenyl)methyl]glycine](/img/structure/B14201975.png)
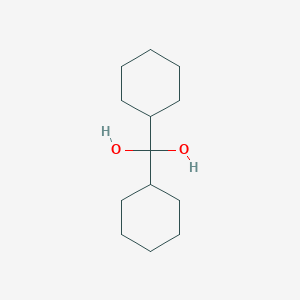
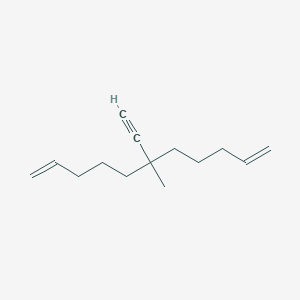
![{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol](/img/structure/B14201990.png)

![(3E)-3-[(2-Aminopropyl)imino]-1-phenylbutan-1-one](/img/structure/B14202003.png)
